molecular formula C27H20N2O3S B2546127 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 314275-54-2

2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2546127
CAS No.: 314275-54-2
M. Wt: 452.53
InChI Key: PVNLMDSQDFJBSP-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a naphthalene ring, a phenoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthalene with an appropriate halogenated compound under basic conditions.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Coupling reactions: The final step involves coupling the naphthalen-2-yloxy group with the thiazole derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and phenoxyphenyl groups.

    Reduction: Reduced forms of the aromatic rings.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yloxy)acetamide: Similar structure but with a different position of the naphthalen-2-yloxy group.

    Sodium 2-(naphthalen-2-yloxy)acetate: A sodium salt derivative with different solubility properties.

Uniqueness

2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of a naphthalene ring, a phenoxyphenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3S/c30-26(17-31-24-15-10-19-6-4-5-7-21(19)16-24)29-27-28-25(18-33-27)20-11-13-23(14-12-20)32-22-8-2-1-3-9-22/h1-16,18H,17H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLMDSQDFJBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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